molecular formula C25H30N2O6S B12784269 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate CAS No. 80709-64-4

1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate

Cat. No.: B12784269
CAS No.: 80709-64-4
M. Wt: 486.6 g/mol
InChI Key: NRCWWPPJMPEMSU-WLHGVMLRSA-N
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Description

1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

The synthesis of 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate involves multiple steps, starting with the preparation of the dibenzo(b,f)thiepin core. This core is then functionalized with methoxy groups and further reacted with 4-methylpiperazine. The final step involves the formation of the maleate hydrate salt. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.

    Hydrolysis: The maleate ester can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .

Scientific Research Applications

1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate stands out due to its unique combination of structural features and chemical properties. Similar compounds include:

  • 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
  • 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-ethylpiperazine
  • 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-phenylpiperazine

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activities .

Properties

CAS No.

80709-64-4

Molecular Formula

C25H30N2O6S

Molecular Weight

486.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(2,3-dimethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C21H26N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)17-12-15-6-4-5-7-20(15)26-21-14-19(25-3)18(24-2)13-16(17)21;5-3(6)1-2-4(7)8/h4-7,13-14,17H,8-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

NRCWWPPJMPEMSU-WLHGVMLRSA-N

Isomeric SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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